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Compound of Interest

Compound Name: 4-Chlorophenyl sulfoxide

Cat. No.: B165687 Get Quote

An In-depth Technical Guide to 4-Chlorophenyl Methyl Sulfoxide

This technical guide provides a comprehensive overview of the core properties, experimental

protocols, and potential biological pathways of 4-chlorophenyl methyl sulfoxide. The information

is intended for researchers, scientists, and professionals involved in drug development and

chemical analysis.

Data Presentation
The following tables summarize the key physical, chemical, spectral, and toxicological

properties of 4-chlorophenyl methyl sulfoxide.

Table 1: Physical and Chemical Properties
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Property Value Source(s)

CAS Registry Number 934-73-6 [1][2][3]

Molecular Formula C₇H₇ClOS [1][2][4]

Molecular Weight 174.65 g/mol [1][3][4]

IUPAC Name
1-chloro-4-

(methylsulfinyl)benzene
[3]

Synonyms

p-Chlorophenyl methyl

sulfoxide, Methyl 4-

chlorophenyl sulfoxide

[2][3][5]

Appearance White solid [5]

Melting Point 45-48 °C (113-118 °F) [1][2]

Boiling Point
142-144 °C at 6 Torr; 135-136

°C at 5 Torr
[1][2][5]

Flash Point 136 °C (277 °F) (closed cup) [1]

Density 1.36 g/cm³ [5]

Topological Polar Surface Area 36.3 Å² [3][4][5]

XLogP3 1.7 [4][5]

InChIKey
UBDUBBTYCRJUHW-

UHFFFAOYSA-N
[2][3]

Canonical SMILES CS(=O)C1=CC=C(C=C1)Cl [3]

Table 2: Spectral Data Summary
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Technique Key Data Points Source(s)

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 7.58 (d, J = 8.5 Hz,

2H), 7.49 (d, J = 8.5 Hz, 2H),

2.71 (s, 3H)

[6]

¹³C NMR (100 MHz, CDCl₃)
δ (ppm): 144.43, 133.18,

128.19, 117.60, 117.01, 44.21
[6]

Mass Spectrometry (GC-MS)
m/z Top Peak: 159; Total

Peaks: 128
[3]

Infrared (IR) Spectroscopy

The S=O stretching mode is

typically the most intense for

sulfoxides.

[7]

Table 3: Toxicological Profile
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Endpoint Result Species Source(s)

GHS Classification

Acute Toxicity, Oral

(Category 4); Skin

Irritation (Category 2);

Serious Eye Damage

(Category 1)

N/A [1][3]

Hazard Statements

H302: Harmful if

swallowed. H315:

Causes skin irritation.

H318: Causes serious

eye damage.

N/A [3]

Acute Oral LD₅₀ 400–620 mg/kg Rat [8]

Acute Oral LD₅₀ 330–880 mg/kg Mouse [8]

Acute Dermal Toxicity

Did not induce death

(sulfide parent

compound did).

Induced CNS

depression for up to 7

days.

Rabbit [8]

Skin Irritation Mild irritation Rabbit [8][9]

Eye Irritation

Produced positive

responses in cornea,

iris, and conjunctiva;

corneal opacity

persisted for 21 days.

Rabbit [8][9]

Skin Sensitization

No unequivocal skin

sensitization

demonstrated.

Guinea Pig [9]

Bacterial Mutagenicity

(Ames)

Not mutagenic in five

Salmonella strains

(with or without S9

activation).

Salmonella [8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.accustandard.com/prod0003042.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenyl-methyl-sulfoxide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenyl-methyl-sulfoxide
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://apps.dtic.mil/sti/citations/ADA082824
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://apps.dtic.mil/sti/citations/ADA082824
https://apps.dtic.mil/sti/citations/ADA082824
https://www.semanticscholar.org/paper/p-Chlorophenyl-Methyl-Sulfide%2C-p-Chlorophenyl-and-Leber-Dacre/88f74b2d72662b695c8ff655e7cf6d1fb87f4a8d
https://apps.dtic.mil/sti/citations/ADA082824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the synthesis, characterization, and toxicological evaluation of 4-

chlorophenyl methyl sulfoxide are provided below.

Synthesis of 4-Chlorophenyl Sulfoxide
This protocol is based on a general procedure for the synthesis of aryl sulfoxides.

Objective: To synthesize 4-chlorophenyl sulfoxide from 4-chlorothioanisole.

Materials:

4-chlorothioanisole (p-chlorophenyl methyl sulfide)

Oxidizing agent (e.g., dimethyldioxirane)

Solvent (e.g., acetone)

Deionized water

Standard laboratory glassware and stirring equipment

Fume hood

Procedure:

The reaction is conducted in a fume hood at a controlled temperature, for example, 25 °C.

[10]

Dissolve the starting material, 4-chlorothioanisole, in a suitable solvent such as acetone.

Slowly add the oxidizing agent (e.g., dimethyldioxirane in acetone) to the stirred solution. The

oxidation of sulfides to sulfoxides is often rapid.[11]

Monitor the reaction progress using a suitable technique, such as Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the

consumption of the starting material and formation of the product.
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Upon completion, the reaction is typically quenched by adding water to precipitate the

organic product.[12]

The crude product is collected by filtration.

Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol/water

mixture) to yield pure 4-chlorophenyl methyl sulfoxide.

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to

confirm its identity and purity.[13]

Spectroscopic Characterization
Objective: To confirm the chemical structure and purity of the synthesized 4-chlorophenyl

methyl sulfoxide.

¹H and ¹³C NMR Spectroscopy:[6][13]

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a spectrometer, such as a 300 or 400 MHz

instrument.[13]

Reference the chemical shifts (δ) to the residual solvent peak (e.g., CDCl₃ at 7.24 ppm for ¹H

and 77.0 ppm for ¹³C).[13]

Analyze the spectra for characteristic peaks, multiplicities, and integration values to confirm

the structure.

Mass Spectrometry (GC-MS):[3]

Prepare a dilute solution of the sample in a volatile organic solvent.

Inject the sample into the GC-MS system. The gas chromatograph separates the

components of the sample before they enter the mass spectrometer.
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The mass spectrometer ionizes the molecules and separates them based on their mass-to-

charge ratio (m/z), generating a mass spectrum.

Analyze the fragmentation pattern and the molecular ion peak to confirm the molecular

weight and structure of the compound.

Toxicological Evaluation Protocols
The following outlines the general procedures used in the toxicological assessment of 4-

chlorophenyl methyl sulfoxide.[8][9]

Acute Oral Toxicity (LD₅₀):

Fasted rats or mice are administered the test substance via oral gavage at various dose

levels.

Animals are observed for signs of toxicity and mortality over a 14-day period.

The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is calculated using

statistical methods.

Skin and Eye Irritation (Draize Test):

Skin: A small amount of the substance is applied to a shaved patch of skin on albino rabbits

and covered with a gauze patch. The site is observed for signs of erythema (redness) and

edema (swelling) at specified intervals.

Eye: A small amount of the substance is instilled into one eye of an albino rabbit, with the

other eye serving as a control. The eyes are examined for irritation to the cornea, iris, and

conjunctiva at various time points. For 4-chlorophenyl methyl sulfoxide, severe and

persistent corneal opacity was noted.[9]

Bacterial Reverse Mutation Assay (Ames Test):

Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

The bacteria are exposed to the test compound at various concentrations, both with and

without a metabolic activation system (S9 mix from induced rat liver).
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The plates are incubated for 48-72 hours.

The number of revertant colonies (bacteria that have mutated back to being able to

synthesize histidine) is counted. A significant, dose-dependent increase in revertants

indicates mutagenic potential. 4-chlorophenyl methyl sulfoxide was found to be non-

mutagenic in this assay.[9]

Visualizations
The following diagrams illustrate key workflows and potential metabolic pathways related to 4-

chlorophenyl methyl sulfoxide.
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Diagram 1: General workflow for the synthesis of 4-chlorophenyl methyl sulfoxide.
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Diagram 2: Workflow for the toxicological assessment of the compound.
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Diagram 3: Potential metabolic pathway and bioactivation of 4-chlorophenyl methyl sulfoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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